2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(3-(methylthio)phenyl)-2-oxoacetamide
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Description
2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(3-(methylthio)phenyl)-2-oxoacetamide is a useful research compound. Its molecular formula is C21H23N3O4S and its molecular weight is 413.49. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are the D2 and D3 dopamine receptors located in the brain’s substantia nigra and the limbic system . These receptors play a crucial role in motor control and the modulation of behavior .
Mode of Action
The compound acts as a dopamine D2 receptor (D2R) agonist . It stimulates the post-synaptic D2 receptors in the substantia nigra and the limbic system, providing an effective dopamine effect . This interaction with its targets leads to changes in neuronal firing patterns and neurotransmitter release, which can influence various physiological functions.
Pharmacokinetics
The compound is rapidly absorbed after oral administration, with a Tmax of 1 hour . Its plasma protein binding rate is relatively low, suggesting that the compound and other drugs may have a low potential for interaction . The compound has a half-life (t1/2) of 1.7 to 6.9 hours . It has two metabolites, one being a monohydroxy derivative and the other a dihydroxy derivative . Approximately 68% of the absorbed compound is excreted in the form of metabolites via the kidneys, with about 50% cleared within 24 hours and all cleared within 48 hours . About 25% is excreted via the bile . The compound gradually releases its active ingredients, and its therapeutic action can last for more than 24 hours .
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes, proteins, and other biomolecules in the body. It is known to stimulate the D2 receptor in the brain’s substantia nigra and cortex, and the D2 and D3 receptors in the midbrain’s limbic pathway . This provides an effective dopamine effect . The compound’s role in biochemical reactions is primarily due to its ability to stimulate these receptors .
Cellular Effects
2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(3-(methylthio)phenyl)-2-oxoacetamide has various effects on cells and cellular processes. It influences cell function by stimulating dopamine receptors, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It stimulates the D2 and D3 receptors, providing an effective dopamine effect .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of the compound change over time. It is known to gradually release its active ingredients, with its therapeutic effects lasting over 24 hours . Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
The compound is involved in various metabolic pathways. It has two metabolites, one being a monohydroxy derivative and the other a dihydroxy derivative . About 68% of the absorbed compound is excreted from the kidneys in the form of these metabolites .
Properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(3-methylsulfanylphenyl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-29-17-4-2-3-16(12-17)22-20(25)21(26)24-9-7-23(8-10-24)13-15-5-6-18-19(11-15)28-14-27-18/h2-6,11-12H,7-10,13-14H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZWLFNGERUUPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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